MFCD06642326
Description
For instance, compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1) share functional and structural similarities with boronic acid derivatives and halogenated aromatic compounds . These compounds typically exhibit applications in organic synthesis, pharmaceuticals, and material science. Key properties of such compounds include moderate aqueous solubility, tunable lipophilicity (log P), and varying bioavailability profiles, which are critical for their industrial and biomedical utility .
Properties
IUPAC Name |
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(naphthalen-1-ylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3OS/c24-19-9-8-16(23(25,26)27)10-15(19)11-17-12-29-22(32-17)30-21(31)13-28-20-7-3-5-14-4-1-2-6-18(14)20/h1-10,12,28H,11,13H2,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDHVOCGQHRXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD06642326 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
MFCD06642326 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
MFCD06642326 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various materials and products.
Mechanism of Action
The mechanism of action of MFCD06642326 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
The following analysis compares hypothetical properties of MFCD06642326 with structurally and functionally related compounds, based on data from analogous substances in the evidence.
Structural and Physicochemical Properties
Table 1: Comparative physicochemical properties of this compound and analogs
Key Observations:
Molecular Weight and Solubility :
- MFCD13195646 (235.27 g/mol) has lower solubility (0.24 mg/mL) compared to MFCD00003330 (0.687 mg/mL), likely due to increased halogen substitution (Br, Cl) enhancing hydrophobicity .
- Higher molecular weight correlates with reduced solubility, as seen in boronic acid derivatives .
Lipophilicity (Log P): MFCD13195646 exhibits a log P of 2.15 (XLOGP3), indicating moderate lipophilicity suitable for membrane permeability, a trait critical for drug candidates . Halogen substituents (Br, Cl) significantly elevate log P compared to non-halogenated analogs.
Biological Permeability: Boronic acid derivatives like MFCD13195646 show high GI absorption and BBB permeability, making them viable for central nervous system (CNS) drug development .
Key Observations:
Synthetic Efficiency :
- MFCD13195646 is synthesized via Pd(II)-catalyzed reactions in THF/H₂O (75°C, 1.3 hours, 98% yield), highlighting its industrial scalability .
- MFCD00003330 employs a reusable A-FGO catalyst under green conditions, reducing environmental impact .
Application Scope :
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